1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene
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Overview
Description
1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene is an organic compound with the molecular formula C22H22. It is a derivative of fluorene, characterized by the presence of three methyl groups and a phenyl group attached to the fluorene core. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene typically involves the alkylation of fluorene derivatives. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with methyl and phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and controlled temperature to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism by which 1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound, lacking the methyl and phenyl substitutions.
1,1,3-Trimethyl-fluorene: Similar structure but without the phenyl group.
9-Phenyl-fluorene: Similar structure but without the methyl groups.
Uniqueness
1,1,3-Trimethyl-9-phenyl-4,4a-dihydro-fluorene is unique due to the combination of its methyl and phenyl substitutions, which confer distinct chemical and physical properties.
Properties
CAS No. |
116089-64-6 |
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Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,1,3-trimethyl-9-phenyl-4,4a-dihydrofluorene |
InChI |
InChI=1S/C22H22/c1-15-13-19-17-11-7-8-12-18(17)20(16-9-5-4-6-10-16)21(19)22(2,3)14-15/h4-12,14,19H,13H2,1-3H3 |
InChI Key |
XFILHIZXKHOTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C2=C(C3=CC=CC=C3C2C1)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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